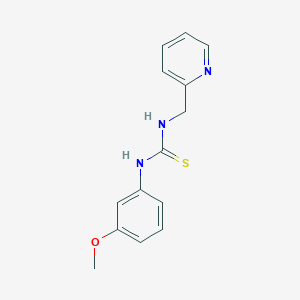
N-(3-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTU is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases and the modulation of ion channels. These effects may be responsible for the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit protein tyrosine phosphatases, which play a role in cell signaling and regulation. This compound has also been shown to modulate ion channels, which are involved in the regulation of cellular processes such as muscle contraction and neurotransmitter release. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for further investigation as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, there are also some limitations to the use of this compound in lab experiments. It may have off-target effects on other proteins, and its mechanism of action is not fully understood.
Orientations Futures
There are several potential future directions for the investigation of N-(3-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea. One area of interest is its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, further investigation of its mechanism of action may provide insight into its potential applications in other areas of research. Finally, the development of more specific inhibitors of protein tyrosine phosphatases may lead to the development of more potent and selective compounds for use in scientific research.
Méthodes De Synthèse
N-(3-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea can be synthesized through a multi-step process that involves the reaction of 3-methoxybenzaldehyde with 2-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with thiourea to yield this compound. The synthesis of this compound has been optimized over the years, resulting in high yields and purity.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases and the modulation of ion channels. This compound has also been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-18-13-7-4-6-11(9-13)17-14(19)16-10-12-5-2-3-8-15-12/h2-9H,10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWMYMMRMYGGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5016473.png)
![N-(3,5-dichlorophenyl)-2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5016479.png)
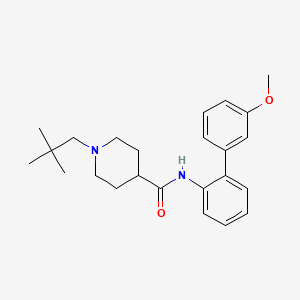
![2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5016494.png)
![2,3-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5016502.png)
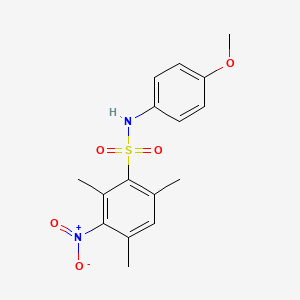
![ethyl 7a-(4-ethylphenyl)-2,7-dioxo-7,7a-dihydronaphtho[2,3-b]oxirene-1a(2H)-carboxylate](/img/structure/B5016520.png)
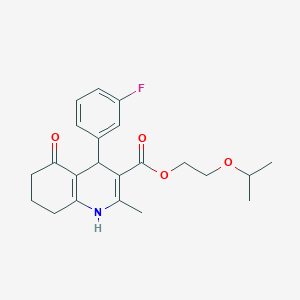
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5016536.png)
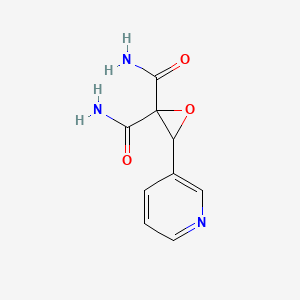

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5016562.png)
![3-phenyl-2-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B5016569.png)